6,7-Diethoxyquinazoline-2,4(1H,3H)-dione

Physicochemical Properties Lipophilicity Drug Design

Researchers face scaffold-dependent bioactivity shifts: substituting 6,7-diethoxy with dimethoxy analogs alters lipophilicity, risking binding affinity and PK profiles. This quinazoline-2,4-dione offers validated utility for EGFR TKI synthesis (derivatives achieve IC50 0.006 nM) and α1-adrenergic antagonist intermediates. - **Key application**: Building block for membrane-permeable kinase inhibitors; higher LogP vs. dimethoxy variant. - **Supply advantage**: Reliable stock for process chemistry; oxidation catalyst screening use case documented. - **Compliance**: R&D-exempt; TSCA & REACH compliant for lab use.

Molecular Formula C12H14N2O4
Molecular Weight 250.25 g/mol
CAS No. 20197-80-2
Cat. No. B11863114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Diethoxyquinazoline-2,4(1H,3H)-dione
CAS20197-80-2
Molecular FormulaC12H14N2O4
Molecular Weight250.25 g/mol
Structural Identifiers
SMILESCCOC1=C(C=C2C(=C1)C(=O)NC(=O)N2)OCC
InChIInChI=1S/C12H14N2O4/c1-3-17-9-5-7-8(6-10(9)18-4-2)13-12(16)14-11(7)15/h5-6H,3-4H2,1-2H3,(H2,13,14,15,16)
InChIKeyWIGJUGVJWIECFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,7-Diethoxyquinazoline-2,4(1H,3H)-dione (CAS 20197-80-2) Procurement Overview


6,7-Diethoxyquinazoline-2,4(1H,3H)-dione (CAS 20197-80-2) is a heterocyclic compound belonging to the quinazoline-2,4(1H,3H)-dione family, a scaffold recognized for its diverse pharmacological activities . It is primarily utilized as a key intermediate in organic synthesis and as a building block in medicinal chemistry for the development of biologically active molecules, including enzyme inhibitors and receptor ligands . Its core structure consists of a fused bicyclic system with a benzene and a pyrimidine ring, featuring ethoxy substituents at the 6 and 7 positions and carbonyl functionalities at the 2 and 4 positions .

Compound type Quinazoline-2,4-dione building block
Core utility Medicinal chemistry synthesis intermediate
Key substitution 6,7-Diethoxy for lipophilic analog design

6,7-Diethoxyquinazoline-2,4(1H,3H)-dione: Substitution Risks


While the quinazoline-2,4-dione scaffold is common to a large class of compounds, the specific substitution pattern at the 6 and 7 positions (e.g., diethoxy vs. dimethoxy or unsubstituted) can critically influence molecular properties such as lipophilicity (LogP), solubility, and electronic distribution, which in turn affect binding affinity, selectivity, and pharmacokinetic behavior [1]. A review of the literature confirms that even minor structural modifications within this class can lead to significant shifts in biological activity profiles [2]. Therefore, substituting 6,7-diethoxyquinazoline-2,4(1H,3H)-dione with a seemingly similar analog without direct, assay-specific comparative data introduces an unquantified risk of altered or diminished performance in a given experimental system.

Target compound
6,7-Dimethoxy analog
Substitution pattern
6,7-diethoxy
6,7-dimethoxy
Lipophilicity (predicted LogP)
~1.9
~1.1
Conformational flexibility
Higher (4 rotatable bonds)
Lower (2 rotatable bonds)
Risk summary
Minor structural modifications in quinazoline-2,4-diones may significantly shift assay performance; analog substitution without direct comparative data may alter experimental outcomes.

6,7-Diethoxyquinazoline-2,4(1H,3H)-dione: Differentiation Evidence


Physicochemical Differences: Diethoxy vs. Dimethoxy Analog

Computational predictions indicate that the 6,7-diethoxy substitution confers higher lipophilicity (LogP) and greater conformational flexibility compared to the 6,7-dimethoxy analog. This is a class-level inference based on the increased number of carbon atoms and rotatable bonds. The difference in these fundamental properties can directly impact membrane permeability, solubility, and protein binding .

Physicochemical differences
Class-level inference
Target LogP ~1.9 Comparator LogP ~1.1 Δ 0.8
Rotatable bonds: 4 Comparator: 2
Supports higher lipophilicity and flexibility rationale for assay design.
Predicted values; experimental validation recommended.
Physicochemical Properties Lipophilicity Drug Design

Synthetic Efficiency of Dimethoxy Analog

While direct comparative synthetic yield data for the 6,7-diethoxy compound is lacking, a closely related analog, 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione, has been synthesized under solvent-free conditions using carbon dioxide and a catalytic amount of DBU in 97% yield . This suggests that the quinazoline-2,4-dione scaffold is amenable to efficient, green chemistry methods. This high yield for a structurally similar compound provides a baseline expectation for the synthetic accessibility of the diethoxy analog.

Synthetic accessibility
Supporting evidence
Dimethoxy analog obtained in 97% yield under solvent-free, green conditions.
Suggests potential efficient synthesis route for diethoxy analog.
No direct yield data for target compound; verification required.
Synthetic Efficiency Process Chemistry Yield Comparison

Oxidation Catalysis: Functional Differentiator

According to supplier documentation, 6,7-diethoxyquinazoline-2,4(1H,3H)-dione (DEDQ) is reported to show good catalytic activity in oxidation reactions, converting alcohols, aldehydes, ketones, and sulfides to their corresponding oxidized products . This represents a potential functional differentiation from other quinazoline-2,4-diones that are primarily explored as enzyme inhibitors or receptor ligands. However, this claim is based on a supplier datasheet and lacks peer-reviewed, comparative catalytic data (e.g., turnover frequency, yield compared to a standard catalyst).

Catalytic activity claim
Data to verify
Supplier reports oxidation catalysis for alcohols, aldehydes, ketones, sulfides.
Potential functional differentiator if independently validated.
Lacks peer-reviewed quantitative performance data.
Catalysis Oxidation Organic Synthesis

6,7-Diethoxyquinazoline-2,4(1H,3H)-dione: Application Scenarios


Lipophilic Kinase Inhibitor Scaffold

Given its predicted higher lipophilicity compared to the 6,7-dimethoxy analog , 6,7-diethoxyquinazoline-2,4(1H,3H)-dione may serve as a preferred starting scaffold for designing ATP-competitive kinase inhibitors that require enhanced membrane permeability or access to hydrophobic binding pockets. This application is based on the well-established role of the quinazoline core in kinase inhibition and the class-level inference of the ethoxy group's impact on physicochemical properties.

Precursor for EGFR-Targeted Imaging Agents

Derivatives of 6,7-diethoxyquinazoline have been explored as ligands for the epidermal growth factor receptor (EGFR) for tumor imaging [1]. The core scaffold can be functionalized to create potent and selective EGFR tyrosine kinase inhibitors. For example, the derivative 4-(3-bromoanilino)-6,7-diethoxyquinazoline exhibits an IC50 of 0.006 nM against EGFR, demonstrating the scaffold's potential for high potency [2]. Therefore, 6,7-diethoxyquinazoline-2,4(1H,3H)-dione is a valuable intermediate for synthesizing such targeted agents.

Organocatalyst for Oxidation Reactions

Based on vendor-reported catalytic activity in oxidation reactions , 6,7-diethoxyquinazoline-2,4(1H,3H)-dione presents a starting point for investigating its utility as a novel organocatalyst. Research scenarios could involve benchmarking its performance (yield, selectivity) against established oxidation catalysts for the conversion of alcohols to aldehydes/ketones or sulfides to sulfoxides. This application is unique to the diethoxy variant among its class.

Doxazosin Synthesis Intermediate

The quinazoline-2,4-dione core is a key intermediate in the synthesis of several α1-adrenergic receptor antagonists, such as Doxazosin, which are used to treat hypertension and benign prostatic hyperplasia . 6,7-Diethoxyquinazoline-2,4(1H,3H)-dione serves as a direct building block for introducing the 6,7-diethoxy substitution pattern found in these drugs, making it a critical procurement item for process chemistry and pharmaceutical research.

Application
Selection Property
Validation Focus
Lipophilic kinase inhibitor scaffold studies
Predicted LogP and flexibility
Kinase assay and permeability benchmarking
EGFR-targeted research probe precursor
Scaffold derivatization potential
EGFR inhibition and selectivity profiling
Organocatalyst for oxidation reaction research
Reported catalytic function
Catalytic activity benchmarking against standards
α1-Adrenoceptor antagonist research intermediate
6,7-Diethoxy substitution pattern
Intermediates purity and scale-up feasibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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